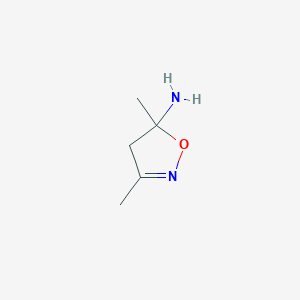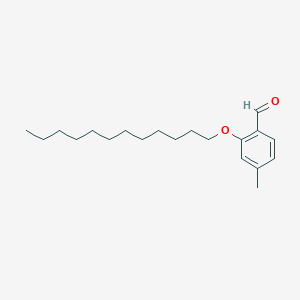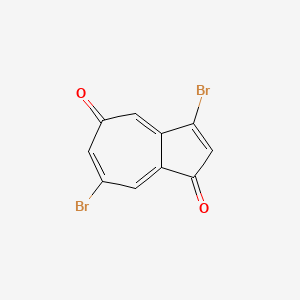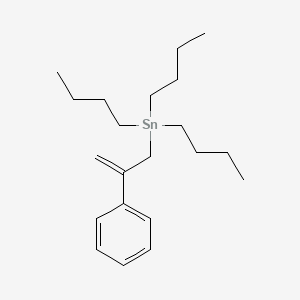![molecular formula C15H10O B14263246 8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 134419-81-1](/img/structure/B14263246.png)
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multistep reactions starting from simpler organic molecules. One common method involves the preparation of azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues through reactions involving substituted 2,4-dihydroxoquinoline derivatives . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its anticancer activities, particularly in inhibiting the growth of cancer cells.
Industry: Although not widely used in industrial applications, its unique structure makes it a subject of interest for developing new materials and catalysts.
Mécanisme D'action
The mechanism of action of 8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-tubulin, a protein involved in cell division, which explains its potential anticancer activity . The compound’s structure allows it to bind to the active sites of target proteins, disrupting their normal function and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: Similar in structure but with different substituents, leading to variations in biological activity.
Bicyclo[4.2.0]octa-1,5,7-trienes: Another class of compounds with a similar bicyclic framework but different functional groups.
Uniqueness
8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one stands out due to its specific benzylidene substitution, which imparts unique chemical and biological properties. This substitution enhances its ability to interact with molecular targets, making it a valuable compound for research in medicinal chemistry.
Propriétés
Numéro CAS |
134419-81-1 |
|---|---|
Formule moléculaire |
C15H10O |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
8-benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C15H10O/c16-15-13-9-5-4-8-12(13)14(15)10-11-6-2-1-3-7-11/h1-10H |
Clé InChI |
UVWMIXJXSYIFMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



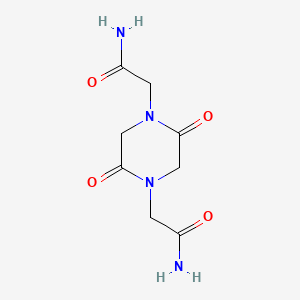

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
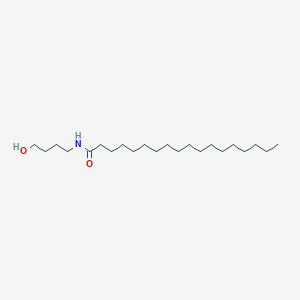
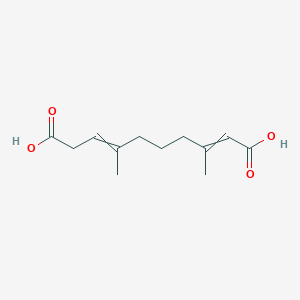
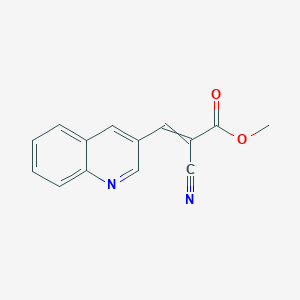

![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
